molecular formula C22H21NOS B5830178 N-(2,3-dimethylphenyl)-4-(phenylsulfanylmethyl)benzamide

N-(2,3-dimethylphenyl)-4-(phenylsulfanylmethyl)benzamide

Cat. No.: B5830178
M. Wt: 347.5 g/mol
InChI Key: QWBDTPAJYGYUSV-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(phenylsulfanylmethyl)benzamide is an organic compound with a complex structure that includes both aromatic and sulfanyl groups

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-16-7-6-10-21(17(16)2)23-22(24)19-13-11-18(12-14-19)15-25-20-8-4-3-5-9-20/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBDTPAJYGYUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(phenylsulfanylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethylaniline with 4-(phenylsulfanylmethyl)benzoyl chloride under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-(phenylsulfanylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(phenylsulfanylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(phenylsulfanylmethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the sulfanyl group can enhance its binding affinity to certain molecular targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)benzamide: Lacks the sulfanyl group, which may result in different chemical and biological properties.

    4-(phenylsulfanylmethyl)benzamide: Lacks the dimethylphenyl group, affecting its overall reactivity and applications.

Uniqueness

N-(2,3-dimethylphenyl)-4-(phenylsulfanylmethyl)benzamide is unique due to the presence of both the dimethylphenyl and phenylsulfanylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

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